![molecular formula C10H14ClNS B1420206 3-[(3-Chlorobenzyl)thio]-1-propanamine CAS No. 1185320-24-4](/img/structure/B1420206.png)
3-[(3-Chlorobenzyl)thio]-1-propanamine
Vue d'ensemble
Description
The molecule “3-[(3-Chlorobenzyl)thio]-1-propanamine” contains a total of 27 bonds. There are 13 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine .
Synthesis Analysis
While specific synthesis methods for “3-[(3-Chlorobenzyl)thio]-1-propanamine” were not found, similar compounds have been synthesized via multi-step reactions . For instance, 1,2,4-triazole derivatives containing 1,2,3-thiadiazole moieties were synthesized by multi-step reactions under microwave-assisted conditions .Molecular Structure Analysis
The molecular weight of “3-[(3-Chlorobenzyl)thio]-1-propanamine” is calculated to be 215.74286 g/mol . The molecular formula is C10H14ClNS .Chemical Reactions Analysis
While specific chemical reactions involving “3-[(3-Chlorobenzyl)thio]-1-propanamine” were not found, similar compounds have shown various biological activities. For instance, 1,2,4-triazole derivatives containing a pyrazole ring exhibited moderate fungicidal activity .Physical And Chemical Properties Analysis
The physical form of “3-[(3-Chlorobenzyl)thio]-1-propanamine” is liquid . Other physical and chemical properties like boiling point, density, etc., were not found in the search results.Applications De Recherche Scientifique
Analytical Methods Development
Research has been conducted on the analytical methods for the identification and characterization of compounds structurally related to "3-[(3-Chlorobenzyl)thio]-1-propanamine". For instance, liquid chromatographic and mass spectral analysis techniques have been developed to distinguish regioisomers of MDMA and similar compounds, highlighting the importance of analytical chemistry in identifying and characterizing such chemicals (Noggle, Clark, Bouhadir, & Deruiter, 1991) (Deruiter, Clark, & Noggle, 1990).
Design and Synthesis of Novel Compounds
Research into the design and synthesis of novel propanamine derivatives, such as the development of novel N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives, showcases the potential for creating new molecules with unique properties for further investigation (Jing, 2010).
Pharmacological Research
Studies on compounds like "3-[(3-Chlorobenzyl)thio]-1-propanamine" often involve pharmacological research to explore their potential therapeutic applications. For example, research on similar compounds has explored their antidepressant properties, indicating the potential for pharmacological applications in mental health treatment (Bailey et al., 1985).
Radiolabeled Compound Synthesis
The synthesis of radiolabeled compounds, such as [14C]L-637,510, a potential muscle relaxant, demonstrates the utility of such compounds in metabolism studies and pharmacokinetic research, which can be highly relevant to the study of "3-[(3-Chlorobenzyl)thio]-1-propanamine" (O'Connor et al., 1991).
Propriétés
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS/c11-10-4-1-3-9(7-10)8-13-6-2-5-12/h1,3-4,7H,2,5-6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKSLIJHMBOHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorobenzyl)thio]-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



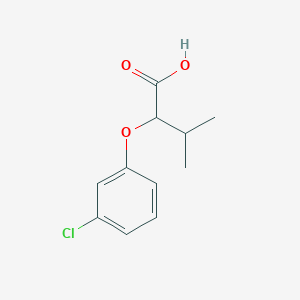
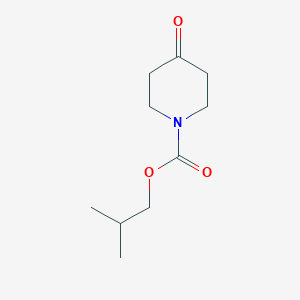

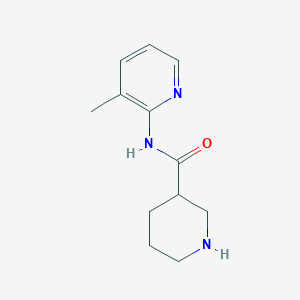
![Ethyl[(4-fluorophenyl)(phenyl)methyl]amine](/img/structure/B1420128.png)
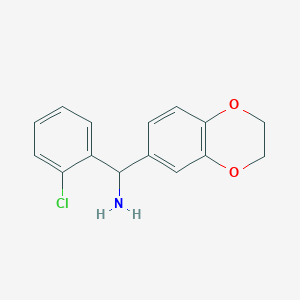

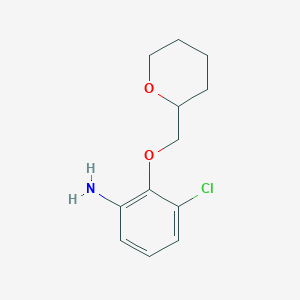
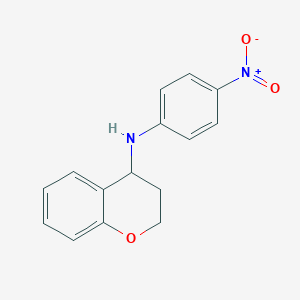

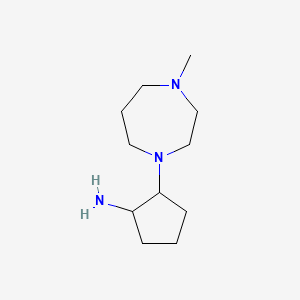
![(Prop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B1420138.png)
![(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B1420142.png)
